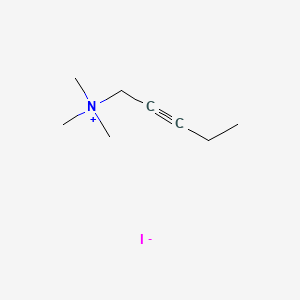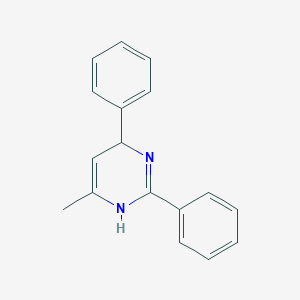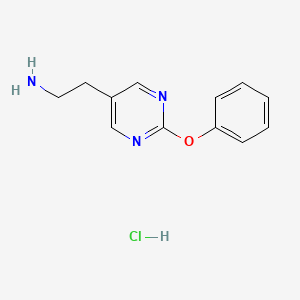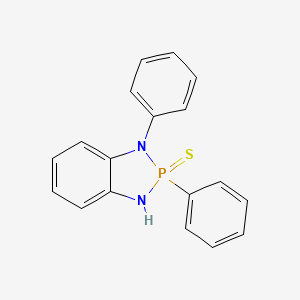
Tris(acetonitrile)trichlororhodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(acetonitrile)trichlororhodium is a coordination compound with the chemical formula C_6H_9Cl_3N_3Rh . This compound features a rhodium center coordinated to three acetonitrile ligands and three chloride ions. It is of significant interest in the field of coordination chemistry due to its unique structural and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris(acetonitrile)trichlororhodium can be synthesized through the reaction of rhodium trichloride with acetonitrile. The reaction typically involves dissolving rhodium trichloride in acetonitrile and allowing the mixture to react under controlled conditions. The product is then isolated and purified .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Tris(acetonitrile)trichlororhodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The acetonitrile ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Ligand exchange reactions often involve other nitriles, phosphines, or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(IV) species, while substitution reactions can produce a variety of rhodium complexes with different ligands .
Aplicaciones Científicas De Investigación
Tris(acetonitrile)trichlororhodium has several applications in scientific research, including:
Mecanismo De Acción
The mechanism by which tris(acetonitrile)trichlororhodium exerts its effects involves its ability to coordinate with various ligands. The rhodium center can undergo oxidation and reduction, facilitating electron transfer reactions. This makes it an effective catalyst in many chemical processes. The molecular targets and pathways involved depend on the specific reaction and ligands present .
Comparación Con Compuestos Similares
Tris(acetonitrile)tricarbonylchromium(0): This compound features a chromium center coordinated to three acetonitrile ligands and three carbonyl groups.
Tris(acetylacetonate)rhodium(III): Another rhodium complex with acetylacetonate ligands instead of acetonitrile.
Uniqueness: Tris(acetonitrile)trichlororhodium is unique due to its specific coordination environment and the presence of acetonitrile ligands. This gives it distinct chemical properties and reactivity compared to other rhodium complexes. Its ability to undergo various chemical reactions and serve as a versatile catalyst highlights its importance in both research and industrial applications .
Propiedades
Número CAS |
58166-91-9 |
|---|---|
Fórmula molecular |
C6H9Cl3N3Rh |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
acetonitrile;rhodium(3+);trichloride |
InChI |
InChI=1S/3C2H3N.3ClH.Rh/c3*1-2-3;;;;/h3*1H3;3*1H;/q;;;;;;+3/p-3 |
Clave InChI |
VNJKISJBEXQYEV-UHFFFAOYSA-K |
SMILES canónico |
CC#N.CC#N.CC#N.[Cl-].[Cl-].[Cl-].[Rh+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methanimidamide, N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B14168357.png)



![4,5-Dichloro-1-[2-(4-fluorophenoxy)ethyl]imidazole](/img/structure/B14168376.png)



![N-(3-amino-2-hydroxypropyl)-3-[bis[3-[(3-amino-2-hydroxypropyl)amino]-3-oxopropyl]amino]propanamide](/img/structure/B14168389.png)

![2-amino-1-(4-hydroxyphenyl)-N-phenylpyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B14168401.png)
![N~2~,N~2~-Di(propan-2-yl)bicyclo[2.2.1]heptane-2,3-dicarboxamide](/img/structure/B14168402.png)
![1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(4-ethoxyphenyl)urea]](/img/structure/B14168405.png)
